molecular formula C10H13ClN2O B2878531 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline CAS No. 81532-44-7

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2878531
CAS No.: 81532-44-7
M. Wt: 212.68
InChI Key: LRRWZUGSRZODMP-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H13ClN2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroquinazoline with ethyl alcohol in the presence of a base to introduce the ethoxy group . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxy-5,6,7,8-tetrahydroquinazoline
  • 2-Chloro-4-ethoxyquinazoline
  • 2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinoline

Uniqueness

2-Chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the tetrahydroquinazoline core makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

2-chloro-4-ethoxy-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-14-9-7-5-3-4-6-8(7)12-10(11)13-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRWZUGSRZODMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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